molecular formula C13H17NO4S B2505379 N-(2-(benzofuran-2-yl)-2-hydroxypropyl)ethanesulfonamide CAS No. 2034441-76-2

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)ethanesulfonamide

Cat. No.: B2505379
CAS No.: 2034441-76-2
M. Wt: 283.34
InChI Key: FNLKRAXZZGBAIW-UHFFFAOYSA-N
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Description

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)ethanesulfonamide is a compound that features a benzofuran ring, a hydroxypropyl group, and an ethanesulfonamide moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the formation of complex polycyclic structures with high yield and minimal side reactions . The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, while the ethanesulfonamide moiety can be added through a sulfonation reaction.

Industrial Production Methods

Industrial production of benzofuran derivatives often involves microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields . This method can be adapted for the large-scale production of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)ethanesulfonamide by optimizing reaction conditions and using appropriate catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The benzofuran ring can be reduced to form dihydrobenzofuran derivatives.

    Substitution: The ethanesulfonamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of dihydrobenzofuran derivatives.

    Substitution: Formation of various substituted ethanesulfonamide derivatives.

Scientific Research Applications

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)ethanesulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds with similar benzofuran rings, such as benzofuran-2-carboxylic acid and benzofuran-2-ylmethanol.

    Hydroxypropyl derivatives: Compounds with hydroxypropyl groups, such as hydroxypropyl cellulose and hydroxypropyl methylcellulose.

    Ethanesulfonamide derivatives: Compounds with ethanesulfonamide moieties, such as ethanesulfonamide and N-methyl ethanesulfonamide.

Uniqueness

N-(2-(benzofuran-2-yl)-2-hydroxypropyl)ethanesulfonamide is unique due to the combination of its benzofuran ring, hydroxypropyl group, and ethanesulfonamide moiety. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-3-19(16,17)14-9-13(2,15)12-8-10-6-4-5-7-11(10)18-12/h4-8,14-15H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLKRAXZZGBAIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC(C)(C1=CC2=CC=CC=C2O1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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